2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide
CAS No.: 899982-03-7
Cat. No.: VC5945242
Molecular Formula: C22H20FN3O3S
Molecular Weight: 425.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899982-03-7 |
|---|---|
| Molecular Formula | C22H20FN3O3S |
| Molecular Weight | 425.48 |
| IUPAC Name | 2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C22H20FN3O3S/c1-2-3-12-26-21(28)20-19(16-6-4-5-7-17(16)29-20)25-22(26)30-13-18(27)24-15-10-8-14(23)9-11-15/h4-11H,2-3,12-13H2,1H3,(H,24,27) |
| Standard InChI Key | BJVSABDUGZUXSJ-UHFFFAOYSA-N |
| SMILES | CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)F |
Introduction
Chemical Structure and Molecular Properties
Molecular Composition
The compound’s molecular formula is C₂₂H₂₀FN₃O₃S, with a molecular weight of 425.48 g/mol. Its IUPAC name systematically describes the fusion of a benzofuran ring to a pyrimidine moiety, substituted at the 3-position with a butyl group and at the 2-position with a thioacetamide linker connected to a 4-fluorophenyl group .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₀FN₃O₃S | |
| Molecular Weight | 425.48 g/mol | |
| IUPAC Name | 2-[(3-butyl-4-oxo-benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide | |
| CAS Number | 899982-03-7 |
Structural Features
The benzofuro[3,2-d]pyrimidine core consists of a fused benzofuran (oxygen-containing bicyclic system) and pyrimidine (six-membered ring with two nitrogen atoms) scaffold. The 4-oxo group at position 4 introduces a ketone, while the 3-butyl chain enhances lipophilicity, potentially influencing membrane permeability . The thioacetamide bridge (-S-CH₂-C(=O)-NH-) connects the core to the 4-fluorophenyl group, a common pharmacophore in medicinal chemistry due to its electronic effects and metabolic stability .
Synthesis and Preparation
Reaction Pathways
Synthesis typically begins with the construction of the benzofuropyrimidine core via cyclocondensation of substituted benzofuran precursors with pyrimidine-forming reagents. Key steps include:
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Formation of the Pyrimidine Ring: Reaction of 2-aminobenzofuran derivatives with β-keto esters or malonates under acidic conditions to yield the dihydrobenzofuropyrimidine intermediate.
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Thioacetylation: Introduction of the thioacetamide group via nucleophilic substitution using mercaptoacetic acid derivatives.
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Coupling with 4-Fluoroaniline: Amidation of the thioacetic acid intermediate with 4-fluoroaniline in the presence of coupling agents like EDCI/HOBt .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Core Formation | Acetic acid, reflux, 12 h | 65–70% |
| Thioacetylation | Mercaptoacetic acid, DCC, DMAP | 50–55% |
| Amidation | 4-Fluoroaniline, EDCI, DMF | 60–65% |
Optimization and Characterization
Reaction optimization focuses on minimizing side products, such as over-oxidation of the thioether group or racemization during amidation . Purification via column chromatography and recrystallization yields high-purity material, confirmed by ¹H/¹³C NMR and HRMS.
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